3-(naphthalen-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
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Overview
Description
3-(naphthalen-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is an organic compound that features a naphthalene ring, a pyridine ring, and a benzyl group connected through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves a multi-step process:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce a propanamide group. This can be achieved through Friedel-Crafts acylation followed by amide formation.
Synthesis of the Pyridine Derivative: The pyridine ring is functionalized with a benzyl group through nucleophilic substitution reactions.
Coupling Reaction: The naphthalene and pyridine derivatives are coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
3-(naphthalen-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural features.
Material Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(naphthalen-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(naphthalen-1-yl)-N-(3-(pyridin-2-yloxy)phenyl)propanamide
- 3-(naphthalen-1-yl)-N-(3-(pyridin-3-yloxy)benzyl)propanamide
- 3-(naphthalen-2-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
Uniqueness
3-(naphthalen-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties. Its combination of naphthalene, pyridine, and benzyl groups makes it a versatile scaffold for various applications.
Properties
IUPAC Name |
3-naphthalen-1-yl-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-24(15-14-21-10-6-9-20-8-1-2-12-23(20)21)27-18-19-7-5-11-22(17-19)29-25-13-3-4-16-26-25/h1-13,16-17H,14-15,18H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHAOKDEUSOVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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